molecular formula C10H4Cl2O4 B1642231 6,8-Dichlorochromone-3-carboxylic acid

6,8-Dichlorochromone-3-carboxylic acid

Cat. No.: B1642231
M. Wt: 259.04 g/mol
InChI Key: WVQVJUOBWKULAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Chromone (B188151) Scaffold in Chemical Research

The chromone scaffold (4H-1-benzopyran-4-one) is widely regarded as a "privileged structure" in medicinal chemistry. univen.ac.za This term signifies a molecular framework that is capable of providing ligands for diverse biological receptors, leading to a wide array of pharmacological activities. The structural versatility of the chromone nucleus allows for extensive modifications, which has proven highly useful in the search for new therapeutic agents. univen.ac.za

Chromone derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, antioxidant, and antitumor properties. researchgate.net The core structure is a key component of many naturally occurring compounds, such as flavonoids, and is also present in established synthetic drugs. univen.ac.za The inherent reactivity of the chromone system, particularly the carbonyl group, allows for chemical modifications to create large libraries of compounds for screening and development. researchgate.net This combination of a proven biological track record and synthetic accessibility solidifies the chromone scaffold as a cornerstone in modern drug discovery programs.

Overview of Dihalogenated Chromones in Academic Inquiry

The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of chromones, dihalogenation—the incorporation of two halogen atoms—is a subject of academic inquiry for creating derivatives with potentially enhanced or novel biological activities.

Research Trajectories for 6,8-Dichlorochromone-3-carboxylic Acid and its Derivatives

The primary research trajectory for this compound is its use as a key intermediate for the synthesis of other molecules. chemimpex.com The carboxylic acid group at the 3-position is a particularly useful functional handle. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, thereby serving as a gateway to a wide range of derivatives. researchgate.net

One significant area of investigation is the synthesis of novel chromone-3-carboxamides. Research has demonstrated that chromone-3-carboxylic acids can be converted to their corresponding acid chlorides and subsequently reacted with various amines to produce a library of chromone-3-carboxamides. researchgate.net These derivatives have been synthesized and evaluated for a range of biological activities, including anti-inflammatory and antitrypanosomal properties. researchgate.net

Therefore, the research path for this compound is not as an end-product but as a crucial starting material. Its value lies in its potential to be transformed into novel, dihalogenated chromone derivatives. These subsequent compounds are then investigated for their potential applications in areas such as pharmaceutical development, particularly for anti-inflammatory and analgesic drugs, and in the agrochemical sector as potential herbicides and fungicides. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H4Cl2O4

Molecular Weight

259.04 g/mol

IUPAC Name

6,8-dichloro-4-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H4Cl2O4/c11-4-1-5-8(13)6(10(14)15)3-16-9(5)7(12)2-4/h1-3H,(H,14,15)

InChI Key

WVQVJUOBWKULAV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C(=O)O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6,8 Dichlorochromone 3 Carboxylic Acid

Strategies for the Synthesis of 6,8-Dichlorochromone-3-carboxylic Acid Core

The construction of the this compound framework is primarily achieved through multi-step sequences starting from substituted phenolic precursors.

The most common and effective precursor for the synthesis of the this compound core is the appropriately substituted 2-hydroxyacetophenone (B1195853). semanticscholar.orgresearchgate.net Specifically, 3,5-dichloro-2-hydroxyacetophenone serves as the starting material. This precursor contains the necessary dichlorinated benzene (B151609) ring and the acetyl group that will ultimately be transformed into the heterocyclic pyrone ring of the chromone (B188151) system. The synthesis begins with the reaction of this precursor under Vilsmeier-Haack conditions. semanticscholar.org

The synthesis of chromone-3-carboxylic acids, including the 6,8-dichloro derivative, is a well-established multi-step process. semanticscholar.org

Vilsmeier-Haack Formylation: The first step involves the Vilsmeier-Haack reaction, where a substituted 2-hydroxyacetophenone reacts with a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). semanticscholar.orgresearchgate.net This reaction introduces a formyl group (-CHO) at the 3-position of the eventual chromone ring, yielding a chromone-3-carbaldehyde intermediate. semanticscholar.org For the target compound, 3,5-dichloro-2-hydroxyacetophenone is used to produce 6,8-dichlorochromone-3-carboxaldehyde. chemimpex.comtcichemicals.com

Oxidation to Carboxylic Acid: The intermediate chromone-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. semanticscholar.org A common method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) and a scavenger like sulfamic acid in a suitable solvent mixture, such as dichloromethane (B109758) and water. univen.ac.zasemanticscholar.org This method is efficient and provides the desired chromone-3-carboxylic acids in good yields. semanticscholar.org For instance, the oxidation of various chromone-3-carbaldehydes has been reported to yield the corresponding carboxylic acids with yields ranging from 53-61%. semanticscholar.org

An alternative, though sometimes less successful route, involves the hydrolysis of a chromone-3-carbonitrile precursor. semanticscholar.orgresearchgate.net However, the oxidation of the aldehyde intermediate is generally the more reliable method. semanticscholar.org

Derivatization Pathways and Modifications at Key Positions

The carboxylic acid group at the C-3 position of the chromone ring is a versatile functional handle that allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives such as carboxamides, carboxaldehydes, and nitriles.

The synthesis of 6,8-disubstituted-chromone-3-carboxamides is a direct extension of the carboxylic acid synthesis. univen.ac.zaresearchgate.net The process typically involves a two-step, one-pot reaction from the chromone-3-carboxylic acid. semanticscholar.org

Activation of the Carboxylic Acid: The carboxylic acid is first activated by converting it into a more reactive acyl chloride. This is commonly achieved by treating the acid with thionyl chloride (SOCl₂). semanticscholar.orgresearchgate.net This reaction forms the highly electrophilic acid chloride in situ.

Amination: The resulting acid chloride is not isolated but is immediately reacted with a primary or secondary amine in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. semanticscholar.orgresearchgate.net This nucleophilic acyl substitution reaction yields the corresponding chromone-3-carboxamide. semanticscholar.org This method has been successfully used to synthesize a range of novel chromone-3-carboxamides in good yields. semanticscholar.orgresearchgate.net

The compound 6,8-dichlorochromone-3-carboxaldehyde is not only a derivative but also a key intermediate in the synthesis of the parent carboxylic acid. semanticscholar.orgchemimpex.com It is synthesized from 3,5-dichloro-2-hydroxyacetophenone via the Vilsmeier-Haack formylation reaction. semanticscholar.org This aldehyde is a valuable building block in its own right, characterized by its reactive aldehyde group which can be used for further derivatization. chemimpex.com It is recognized as a versatile intermediate for developing pharmaceuticals and fluorescent probes. chemimpex.com

Table 1: Properties of 6,8-Dichlorochromone-3-carboxaldehyde

Property Value Reference
CAS Number 64481-10-3 chemimpex.com
Molecular Formula C₁₀H₄Cl₂O₃ chemimpex.com
Molecular Weight 243.04 g/mol chemimpex.com
Appearance White to light yellow powder chemimpex.comtcichemicals.com
Melting Point 170 - 174 °C chemimpex.comtcichemicals.com

| Synonyms | 6,8-Dichloro-3-formylchromone, 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | chemimpex.comtcichemicals.com |

The nitrile analog, 6,8-Dichlorochromone-3-carbonitrile, is another important derivative. tcichemicals.comscbt.com While hydrolysis of the nitrile to the carboxylic acid has been explored as a synthetic route, it has met with limited success in some cases. semanticscholar.orgresearchgate.net The synthesis of chromone-3-carbonitriles can be achieved from the corresponding 2-hydroxyacetophenones. semanticscholar.org The nitrile group offers a different mode of reactivity compared to the carboxylic acid or aldehyde, and the compound itself serves as a useful synthetic intermediate. researchgate.net

Table 2: Properties of 6,8-Dichlorochromone-3-carbonitrile

Property Value Reference
CAS Number 72798-32-4 tcichemicals.comscbt.com
Molecular Formula C₁₀H₃Cl₂NO₂ scbt.com
Molecular Weight 240.04 g/mol scbt.com
Appearance White to Almost white powder/crystal tcichemicals.comtcichemicals.com
Melting Point 176 - 180 °C tcichemicals.comtcichemicals.com

| Synonyms | 6,8-Dichloro-3-cyanochromone, 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carbonitrile | tcichemicals.comscbt.com |

Esterification and Amidation Reactions

The carboxylic acid group of this compound is readily converted into esters and amides, which are crucial intermediates in the development of new chemical entities.

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water byproduct. masterorganicchemistry.comchemguide.co.uk

For more sensitive or sterically hindered substrates, milder conditions are preferable. These methods rely on the activation of the carboxylic acid. A widely used technique is the Steglich esterification, which employs a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method effectively suppresses side reactions and allows for high yields at room temperature. organic-chemistry.org Other carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are also used, particularly in aqueous solutions. thermofisher.com

Amidation: The synthesis of amides from this compound is a fundamental transformation. Direct amidation can be achieved by activating the carboxylic acid in situ. Coupling reagents are essential for this process, converting the hydroxyl group of the carboxylic acid into a better leaving group. lookchemmall.com Reagents such as DCC or EDAC, often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate that readily reacts with an amine. thermofisher.comnih.gov The use of EDAC with HOBt and DMAP has been shown to be effective for coupling with electron-deficient amines. nih.gov A variety of coupling agents have been developed to promote efficient amide bond formation under mild conditions. lookchemmall.comresearchgate.net

Table 1: Common Reagents for Esterification and Amidation of Carboxylic Acids
TransformationMethodKey ReagentsTypical ConditionsReference
EsterificationFischer EsterificationAlcohol, H₂SO₄ or TsOHHeat, often with alcohol as solvent masterorganicchemistry.com, chemguide.co.uk
EsterificationSteglich EsterificationAlcohol, DCC, DMAP (catalytic)Room temperature, aprotic solvent (e.g., CH₂Cl₂) organic-chemistry.org
AmidationCarbodiimide (B86325) CouplingAmine, EDC, HOBt, DMAPRoom temperature, organic solvent nih.gov
AmidationPhosphonium-based CouplingAmine, BOP reagent, Base (e.g., Et₃N)Mild conditions, effective for peptide synthesis nih.gov

Functionalization of the Chromone Ring System

Beyond the reactions of the carboxylic acid, the chromone ring of this compound is also a site for further functionalization. The electron-withdrawing nature of the carbonyl group and the dichlorinated benzene ring influences the reactivity of the heterocyclic pyrone ring.

The C-2 position of the chromone-3-carboxylic acid system is notably electrophilic due to the "push-pull" electronic effect from the enone system and the C-1 oxygen atom. researchgate.netresearchgate.net This makes it susceptible to nucleophilic attack, which can lead to ring-opening of the pyrone system. researchgate.net The reaction with various nucleophiles like amines can result in the formation of enaminones after initial attack at C-2, followed by ring opening and decarboxylation. researchgate.net

Modern synthetic methods also allow for functionalization under catalytic conditions. For instance, visible-light photoredox catalysis can be employed to transform chromone-3-carboxylic acids into 3-acyl-substituted chromones. nih.gov This approach offers an efficient and operationally simple protocol for introducing new functional groups onto the chromone scaffold. nih.gov

Mechanistic Investigations of this compound Reactivity

Understanding the reaction mechanisms is key to controlling the outcomes of chemical transformations and designing novel synthetic pathways.

Reaction Mechanism Elucidation in Derivatization

The derivatization of the carboxylic acid group in this compound, particularly through esterification and amidation using coupling reagents, proceeds through well-studied mechanistic pathways.

In carbodiimide-mediated reactions (e.g., with EDC or DCC), the carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. researchgate.netnih.gov This intermediate is susceptible to nucleophilic attack.

For Amidation: An amine attacks the activated carbonyl carbon of the O-acylisourea intermediate, forming a tetrahedral intermediate which then collapses to yield the amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). researchgate.net In the presence of HOBt, the O-acylisourea can react first to form an HOBt-ester, which is more stable but still highly reactive towards amines, minimizing side reactions like racemization in chiral acids. nih.gov

For Esterification: Similarly, an alcohol can attack the O-acylisourea intermediate. The reaction is often catalyzed by DMAP, which acts as an acyl transfer agent. nih.gov DMAP attacks the O-acylisourea to form a highly reactive acylpyridinium species, which is then readily attacked by the alcohol to furnish the final ester product. organic-chemistry.orgnih.gov

The functionalization of the chromone ring itself has a distinct mechanism. Nucleophilic attack at the C-2 position leads to the opening of the pyrone ring, forming a phenolate (B1203915) intermediate. researchgate.net Subsequent reactions, such as decarboxylation, can then occur, leading to a variety of rearranged products. researchgate.net

Role of Catalysis in Transformations

Catalysis is fundamental to achieving efficient and selective transformations of this compound under mild conditions.

Table 2: Catalytic Systems in the Transformation of Chromone-3-Carboxylic Acids
Catalyst TypeExample Catalyst(s)TransformationRole of CatalystReference
Acid CatalysisH₂SO₄, TsOHFischer EsterificationProtonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by the alcohol. masterorganicchemistry.com
Nucleophilic Catalysis4-Dimethylaminopyridine (DMAP)Esterification/AmidationActs as an acyl-transfer agent, forming a highly reactive acylpyridinium intermediate. organic-chemistry.org, nih.gov
Photoredox CatalysisVisible-light photocatalystsC-H Functionalization (e.g., Acylation)Mediates single-electron transfer (SET) processes to generate radical intermediates for C-C bond formation. nih.gov
Brønsted Base CatalysisOrganic BasesDecarboxylative Michael AdditionPromotes decarboxylation to generate a nucleophilic carbanion for subsequent addition reactions. researchgate.net
Transition Metal CatalysisBimetallic systems (e.g., Rh/Mo)Reduction of Carboxylic AcidEnables the hydrogenation of the carboxylic acid to an alcohol under moderate conditions. researchgate.net

Electrochemical Reaction Pathways of Carboxylic Acids (e.g., decarboxylation)

Electrochemical methods offer a green and sustainable alternative for the transformation of carboxylic acids, avoiding the need for chemical oxidants. nih.govresearchgate.net For chromone-3-carboxylic acids, electrochemical pathways are particularly effective for decarboxylative functionalization. researchgate.net

A key strategy involves converting the carboxylic acid into a redox-active N-hydroxyphthalimide (NHP) ester. researchgate.net This ester can then undergo an electro-induced, catalyst-free reduction. The reaction proceeds via a single-electron transfer (SET) to the redox-active ester at the cathode. This induces the cleavage of the N–O bond and subsequent decarboxylation to form a chromone-centered radical. This radical intermediate can then be trapped by an electron-poor olefin in a Giese-type reaction to form a new carbon-carbon bond. nih.govresearchgate.net This innovative electrochemical approach provides an efficient, metal-free pathway to synthesize 2-substituted chroman-4-ones from chromone-3-carboxylic acids under mild conditions. researchgate.net This decarboxylative coupling is a powerful tool for building molecular complexity from abundant and stable carboxylic acid feedstocks. nih.govnortheastern.edu

Structure Activity Relationship Sar Studies of 6,8 Dichlorochromone 3 Carboxylic Acid Derivatives

Theoretical Frameworks for SAR Analysis

The development of new biologically active molecules from a lead compound like 6,8-dichlorochromone-3-carboxylic acid is often guided by established theoretical frameworks that predict how chemical structure correlates with biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models are instrumental in predicting the activity of novel derivatives and optimizing lead structures.

For chromone (B188151) derivatives, both 2D- and 3D-QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities, including antioxidant and fungicidal effects. researchgate.netuniven.ac.za In a notable study on 3-iodochromone derivatives, which are structurally similar to chromone-3-carboxylic acids, 2D-QSAR models were developed to understand their fungicidal activity against Sclerotium rolfsii. researchgate.net Three different models were generated: Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). researchgate.net The MLR model was identified as the most robust, with a high correlation coefficient (r² = 0.943) and predictive ability (r²pred = 0.837). researchgate.net This model revealed that descriptors such as DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole are major influencers of fungicidal activity, providing a roadmap for future structural optimization. researchgate.net

Similarly, 3D-QSAR studies using methods like Molecular Field Analysis (MFA) have been applied to other chromone series to understand their antioxidant properties. arkat-usa.org These studies generate predictive models based on the steric and electrostatic fields of the molecules, offering insights into the spatial arrangement of substituents that favor biological activity. arkat-usa.org

Ligand-based and structure-based design are two cornerstone strategies in modern drug discovery that can be applied to the development of this compound derivatives. rsc.org

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. researchgate.net Pharmacophore modeling is a key technique in ligand-based design, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity is identified from a set of active compounds. researchgate.net This pharmacophore model can then be used to screen virtual libraries for new, structurally diverse molecules that fit the model and are likely to be active.

Structure-based design , conversely, is applicable when the 3D structure of the target protein or enzyme is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This approach involves docking candidate molecules into the active site of the target to predict their binding affinity and orientation. nih.gov By analyzing the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, medicinal chemists can rationally design modifications to the lead compound to improve its binding and, consequently, its biological activity. researchgate.net For instance, in the design of specific inhibitors for closely related enzymes like COX-1 and COX-2, subtle differences in their active sites have been exploited to develop highly selective molecules. nih.gov

The integration of both ligand- and structure-based methods can provide a more comprehensive and reliable approach to the design of novel derivatives of this compound. rsc.org

Empirical SAR Studies on Structural Modifications

Empirical studies involving the synthesis and biological testing of a series of related compounds provide concrete data on how specific structural changes affect activity.

The biological activity of chromone derivatives can be significantly altered by modifying the substituents on both the benzo and pyrone rings.

A study on a series of 21 3-iodochromone derivatives, which serve as close analogs to chromone-3-carboxylic acids, revealed important SAR insights into their fungicidal activity against Sclerotium rolfsii. researchgate.net The nature and position of substituents on the benzene (B151609) ring were found to play a crucial role. Among the tested compounds, 6,8-dichloro-3-iodochromone emerged as the most potent, with an ED50 of 8.43 mg L⁻¹. researchgate.netuniven.ac.zaarkat-usa.orgtandfonline.com

The data from this study highlights several key trends:

Halogenation: The presence of halogens on the benzene ring generally enhances fungicidal activity. Dichloro-substituted derivatives, particularly the 6,8-dichloro analog, showed superior activity compared to monohalogenated or non-halogenated counterparts. researchgate.net

Electron-withdrawing vs. Electron-donating groups: The presence of strong electron-withdrawing groups, such as nitro groups, at certain positions can also contribute to increased activity. researchgate.net

Modification at the C3 position: The nature of the substituent at the C3 position is critical. While the aforementioned study focused on 3-iodochromones, other research on chromone-3-carboxylic acids has shown that conversion of the carboxylic acid to amides or esters can modulate activity. nih.gov For instance, in a series of coumarin-3-carboxamides, the carboxylic acid at the C3 position was found to be necessary for antibacterial activity. nih.gov The synthesis of various chromone-3-carboxamides has been reported, indicating that this position is a key site for derivatization to explore a range of biological activities including anti-inflammatory and antitrypanosomal properties. arkat-usa.orgsemanticscholar.org

The table below, derived from the study on 3-iodochromone derivatives, illustrates the impact of substituent variation on fungicidal activity. researchgate.net

Fungicidal Activity of Substituted 3-Iodochromone Derivatives against S. rolfsii

Compound R1 R2 R3 R4 ED50 (mg L⁻¹)
4a H H H H 109.11
4b H CH₃ H H 89.24
4c H OCH₃ H H 95.76
4d H Cl H H 67.33
4e H Br H H 74.51
4f H NO₂ H H 61.23
4g CH₃ H H H 98.54
4h Cl H H H 78.92
4i Br H H H 85.43
4j NO₂ H H H 70.12
4k H H CH₃ H 92.45
4l H H Cl H 72.88
4m H H Br H 81.67
4n H H NO₂ H 65.34
4o H H H CH₃ 101.32
4p Cl H Cl H 45.67
4q Br H Br H 55.89
4r Cl H H Cl 8.43
4s Br H H Br 15.76
4t I H H I 21.98

Data sourced from Kaushik et al. (2021). researchgate.net

The position of substituents on the chromone ring can have a profound impact on biological activity, a phenomenon known as positional isomerism. nih.govresearchgate.net Studies on various heterocyclic compounds have demonstrated that even a slight shift in the position of a functional group can lead to significant changes in potency and selectivity. researchgate.net

In the context of dichlorochromone derivatives, the fungicidal activity data clearly illustrates the importance of the halogen placement. The 6,8-dichloro substitution pattern in 3-iodochromone (compound 4r) resulted in the highest activity (ED50 = 8.43 mg L⁻¹). researchgate.net In contrast, the 5,7-dichloro isomer (compound 4p) was significantly less active (ED50 = 45.67 mg L⁻¹). researchgate.net This suggests that the electronic and steric environment created by the 6,8-disubstitution is optimal for interaction with the biological target in S. rolfsii.

General SAR studies on other chromone-like structures, such as 4-chromanones, have also highlighted the critical role of substituent positioning. For example, a hydroxyl group at the 6- or 7-position was found to be a determining factor for antibacterial activity, whereas the corresponding 5-hydroxy isomer was inactive, likely due to the formation of an intramolecular hydrogen bond with the carbonyl group at the 4-position. researchgate.net These findings underscore the importance of systematic exploration of positional isomers in the design of new bioactive chromone derivatives.

Specific Biological Activity Correlations (excluding clinical studies)

Derivatives of chromone-3-carboxylic acid have been investigated for a range of biological activities beyond fungicidal effects. The structural features of these molecules can be correlated with specific non-clinical biological outcomes.

Antimicrobial Activity: The chromone scaffold is a well-established pharmacophore in the development of antimicrobial agents. The presence of halogens, particularly at the 6- and 8-positions, has been shown to enhance antibacterial activity in related quinolone series. nih.gov In a study on sulfur-containing flavonoids, moving from fluorine to iodine as a halogen substituent resulted in a progressive increase in inhibitory properties against both Gram-positive and Gram-negative bacteria, suggesting that the size of the halogen atom is a key factor. nih.gov

Anticancer and Cytotoxic Properties: Chromone derivatives have been evaluated for their potential as anticancer agents. arkat-usa.org The conversion of chromone-3-carboxylic acids into various carboxamides has yielded compounds with cytotoxic properties against cancer cell lines. semanticscholar.org For instance, certain chromone-3-carboxamides have shown cytotoxicity against HeLa cells. univen.ac.za

Anti-inflammatory and Enzyme Inhibition: The chromone-3-carboxylic acid framework has been explored for its anti-inflammatory potential. arkat-usa.orgsemanticscholar.org This activity is often linked to the inhibition of specific enzymes involved in inflammatory pathways. For example, chromone-3-carboxylic acid itself has been identified as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B). ijrpc.com

Antitrypanosomal Activity: Novel chromone-3-carboxamides have been synthesized and evaluated for their activity against trypanosomes, the parasites responsible for diseases like sleeping sickness. arkat-usa.orgsemanticscholar.org Certain derivatives have displayed promising trypanocidal activity in vitro. univen.ac.za

These correlations highlight the versatility of the chromone-3-carboxylic acid scaffold and demonstrate how specific structural modifications can be tailored to target different biological pathways and achieve a desired activity profile.

Structure-Antifungal Activity Relationships (e.g., against Candida species)

Research into the antifungal properties of chromone derivatives has revealed critical relationships between their chemical structure and their efficacy against various fungal pathogens, particularly Candida species. The nature of the substituent at the 3-position of the chromone ring is a primary determinant of antifungal activity.

Studies comparing various chromone derivatives have shown that the presence of a carboxylic acid group at the 3-position, as in chromone-3-carboxylic acid, results in a significant loss of antifungal activity, with Minimum Inhibitory Concentration (MIC) values exceeding 100 µg/mL against several Candida strains. nih.gov In stark contrast, converting this carboxylic acid to a carbonitrile (nitrile) group dramatically enhances antifungal potency. nih.govresearchgate.net

Several chromone-3-carbonitrile derivatives have demonstrated significant antifungal and antibiofilm activity. nih.govresearchgate.net For instance, 6,8-dichlorochromone-3-carbonitrile was found to inhibit the biofilm formation of Candida albicans by over 95% at a concentration of 10 µg/mL. nih.gov This highlights the importance of the dichloro substitution pattern at the 6 and 8 positions combined with the 3-carbonitrile moiety.

Further SAR studies on chromone-3-carbonitriles indicate that substitutions on the benzene ring of the chromone nucleus also modulate activity. Derivatives such as 6-bromochromone-3-carbonitrile, 6-isopropylchromone-3-carbonitrile, and 6-methylchromone-3-carbonitrile all exhibit potent antifungal effects, with MIC values ranging from 5 to 50 µg/mL against C. albicans, C. glabrata, and C. parapsilosis. nih.gov The fungicidal nature of these compounds has been confirmed, as they were able to kill all C. albicans cells within 24 hours at concentrations of 20 µg/mL. nih.gov

The collective findings strongly suggest that for this class of compounds, the 3-carbonitrile group is a key pharmacophore for anti-Candida activity, while the parent 3-carboxylic acid is largely inactive. nih.govresearchgate.net

Interactive Data Table: Antifungal Activity of Chromone Derivatives against Candida albicans

Compound NameSubstitution at C3Substitutions at C6, C8MIC (µg/mL) vs C. albicans DAY185Reference
Chromone-3-carboxylic acid-COOHH, H>100 nih.gov
Chromone-3-carbonitrile-CNH, H10 nih.gov
6-ChlorochromoneHCl, H>100 nih.gov
6-Chloro-3-formylchromone-CHOCl, H20 nih.gov
6-Bromochromone-3-carbonitrile-CNBr, H5 nih.gov
6,8-Dichlorochromone-3-carbonitrile-CNCl, Cl>95% biofilm inhibition at 10 µg/mL nih.gov

Structure-Antiproliferative Activity Relationships

The structure-antiproliferative activity relationships of chromone derivatives have been explored to develop new anticancer agents. The core chromone structure is a privileged scaffold in medicinal chemistry and has been investigated for its cytotoxic effects against various human carcinoma cell lines. plos.orgmdpi.com

For flavones (2-phenylchromones), a subclass of chromone derivatives, studies on 3-arylflavone-8-acetic acid analogs revealed that the nature of substituents on the benzene rings at the 2- and 3-positions significantly influences cytotoxicity. nih.gov A general observation is that the presence of electron-withdrawing substituents on these aryl rings leads to moderate direct cytotoxic activities against cell lines such as HT-29 human colon adenocarcinoma and A549 lung adenocarcinoma. nih.gov

In a different series of chromone derivatives designed as inhibitors of the ABCG2 protein, which is involved in multidrug resistance in cancer, specific structural features were found to be critical for activity. A 5-(4-bromobenzyloxy) substituent and a methoxyindole group were identified as important for potent inhibition. nih.gov This indicates that bulky, substituted groups at specific positions on the chromone skeleton can be crucial for interaction with biological targets related to cancer.

Interactive Data Table: General SAR for Antiproliferative Activity of Chromone-Related Scaffolds

Scaffold/Derivative ClassKey Structural FeatureEffect on Antiproliferative/Cytotoxic ActivityReference
3-Arylflavone-8-acetic acidsElectron-withdrawing groups on aryl ringsModerate increase in direct cytotoxicity nih.gov
5-Substituted Chromones5-(4-bromobenzyloxy) groupPotent inhibition of ABCG2 multidrug resistance protein nih.gov
Flavanone-ChromenesVarious substitutionsVariable cytotoxicity against HCT-116, HepG-2, MCF-7 cell lines mdpi.com

Structure-Anti-inflammatory Activity Relationships

The anti-inflammatory potential of chromone derivatives has been linked to specific structural modifications on the chromone nucleus. The presence and position of electron-withdrawing groups, such as the chloro groups in this compound, play a significant role in this activity.

A key study on a series of amide derivatives of chromones, designed to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, provided direct insight into the role of substituents on the benzene ring. nih.gov The structure-activity relationship analysis from this research demonstrated that the presence of electron-withdrawing groups at positions 5 and 8 of the chromone nucleus can enhance anti-inflammatory activity. nih.gov This finding suggests that the 6,8-dichloro substitution pattern would be favorable for this biological effect. Conversely, the study also found that electron-donating groups at positions 6 and 7 could enhance activity, indicating a complex relationship between substituent electronics and position. nih.gov

Further supporting the role of halogen substitution, a separate study on thiazolylchromones identified a 3-[2-(morpholinyl)thiazol-4-yl)-6-chloro-2-methylchromone derivative as having good anti-inflammatory activity, comparable to the standard drug phenylbutazone. researchgate.net The presence of the chloro group at the 6-position was a feature of this active compound.

Research on 6,8-Dichloro-2H-chromene-3-carboxylic acid also notes its utility as a precursor in the synthesis of novel chromene derivatives that exhibit promising anti-inflammatory properties, reinforcing the value of the dichloro-substituted scaffold in developing anti-inflammatory agents. chemimpex.com Other studies have shown that modifications at different positions, such as a methoxy (B1213986) group at the C7 position, can also be crucial for activity against superoxide (B77818) anion generation in human neutrophils. nih.govresearchgate.net

Interactive Data Table: Key SAR Findings for Anti-inflammatory Activity of Chromone Derivatives

Derivative ClassKey Structural FeatureObserved Anti-inflammatory EffectReference
Chromone AmidesElectron-withdrawing groups at C5 and C8Enhanced inhibition of NO production nih.gov
ThiazolylchromonesChloro group at C6Good anti-inflammatory activity researchgate.net
2-PhenoxychromonesMethoxy group at C7Impacted inhibition of superoxide anion generation nih.gov

Computational and Theoretical Chemistry Investigations of 6,8 Dichlorochromone 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules. For chromone (B188151) derivatives, these calculations, particularly Density Functional Theory (DFT), provide a deep understanding of their electronic structure and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For chromone-3-carboxylic acid, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized geometry, vibrational frequencies, and electronic properties. These studies reveal the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the molecule's reactivity.

For 6,8-Dichlorochromone-3-carboxylic acid, the introduction of two chlorine atoms at the 6 and 8 positions of the benzopyrone ring is expected to significantly influence its electronic properties. Chlorine is an electron-withdrawing group, and its presence would likely lower the energy levels of both the HOMO and LUMO. This, in turn, would affect the molecule's electrophilicity and its potential for intermolecular interactions. Theoretical investigations on other halogenated chromone derivatives have shown that halogenation can impact the molecule's biological activity, and DFT studies are instrumental in understanding these structure-activity relationships. researchgate.net

Ab Initio Methods for Electronic Structure

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can provide highly accurate results for electronic structure. For chromone systems, ab initio calculations can be used to corroborate DFT findings and to study excited states and transition energies with high precision.

In the case of this compound, ab initio calculations would be valuable in accurately predicting the effects of the two chlorine atoms on the aromatic system and the carboxylic acid group. These methods would allow for a detailed analysis of electron correlation effects, providing a more refined picture of the molecule's electronic landscape.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is key to its function. Computational methods allow for the precise determination of bond lengths, bond angles, and dihedral angles, as well as the exploration of different possible conformations.

Optimized Geometrical Parameters and Bond Lengths

For the parent molecule, chromone-3-carboxylic acid, DFT calculations have provided detailed information on its optimized geometry. The molecule is largely planar, with the carboxylic acid group's orientation being a key variable.

The introduction of chlorine atoms at the 6 and 8 positions in this compound would lead to predictable changes in the molecular geometry. The C-Cl bonds would be a prominent feature, and their presence would likely cause minor adjustments in the bond lengths and angles of the benzene (B151609) ring due to steric and electronic effects. The C-C bond lengths within the benzene ring might be slightly altered compared to the parent compound due to the electron-withdrawing nature of the chlorine atoms.

Below is a table of selected theoretical bond lengths for the parent molecule, chromone-3-carboxylic acid, which can serve as a baseline for understanding the geometry of its dichlorinated derivative.

BondTheoretical Bond Length (Å) for Chromone-3-carboxylic acid
C2=C31.36
C3-C111.48
C4=O51.23
C9-O11.37
O1-C21.38
C11=O121.22
C11-O131.35
O13-H140.97

Data is illustrative and based on typical DFT calculations for chromone-3-carboxylic acid.

Conformational Stability and Isomerism

Conformational analysis of chromone-3-carboxylic acid reveals that the most stable conformation is determined by the orientation of the carboxylic acid group relative to the chromone ring. The planarity of the system is often favored to maximize conjugation.

For this compound, the presence of the two chlorine atoms is unlikely to introduce new rotational isomers in the core ring structure, as the chromone system is rigid. However, the steric bulk of the chlorine atom at position 8 could potentially influence the preferred orientation of the carboxylic acid group at position 3, although this effect is likely to be minimal due to the distance. The primary conformational flexibility will still revolve around the C3-C11 bond.

Spectroscopic Property Predictions and Correlations

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra.

For chromone-3-carboxylic acid, DFT calculations have been successfully used to predict its ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These theoretical spectra show good correlation with experimental data.

In this compound, the electron-withdrawing chlorine atoms would have a notable impact on the predicted spectra.

NMR: The chemical shifts of the aromatic protons and carbons would be affected. The chlorine atoms would deshield the adjacent protons and carbons, leading to a downfield shift in their NMR signals.

IR: The vibrational frequencies of the C-Cl bonds would appear in the fingerprint region of the IR spectrum. The frequencies of the carbonyl groups (C4=O5 and C11=O12) might also be slightly shifted due to the electronic influence of the chlorine atoms.

UV-Vis: The electronic transitions would be altered. The introduction of chlorine atoms can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the nature of the electronic transitions involved.

Below is a table of predicted and experimental spectroscopic data for the parent chromone-3-carboxylic acid, which provides a reference for the expected spectroscopic properties of the dichlorinated analog.

Spectroscopic DataChromone-3-carboxylic acid (Experimental)Chromone-3-carboxylic acid (Theoretical)
¹H NMR (ppm)
H28.88.9
H58.28.3
¹³C NMR (ppm)
C2154155
C3112113
C4178179
C11168169
IR (cm⁻¹)
C=O (ketone) stretch16401645
C=O (acid) stretch17301735
O-H stretch3000-3300 (broad)3050

Data is approximate and serves for comparative purposes.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). These calculations predict the vibrational frequencies and intensities of the molecule's normal modes. The resulting theoretical spectra for Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are then compared with experimental data. For chromone-3-carboxylic acid, the parent of the target compound, studies have provided detailed assignments for the vibrational modes, including the characteristic stretches of the carbonyl (C=O), carboxylic acid (COOH), and pyrone ring C-O-C groups. A similar analysis for this compound would elucidate the influence of the two chlorine substituents on the vibrational properties of the chromone core.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. These theoretical predictions are valuable for assigning experimental NMR spectra and confirming molecular structures. For the parent compound, chromone-3-carboxylic acid, GIAO calculations have shown good correlation with experimental chemical shifts. A computational study on this compound would predict the specific shifts for the aromatic protons and carbons, highlighting the electronic effects of the chlorine atoms on the benzene ring.

UV-Visible Absorption Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating UV-Visible absorption spectra. These calculations provide information on the electronic transitions within a molecule, including the maximum absorption wavelengths (λmax) and oscillator strengths. For chromone derivatives, TD-DFT studies help to understand the nature of the π→π* and n→π* transitions that give rise to their characteristic absorption bands. Modeling the UV-Visible spectrum of this compound would reveal how the chloro-substituents affect its electronic absorption properties.

Electronic Properties and Reactivity Descriptors

HOMO-LUMO Energy Gaps and Molecular Frontier Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap generally suggests higher reactivity. Computational studies on various chromone derivatives have shown that substitutions on the chromone ring can significantly alter the HOMO-LUMO gap, thereby tuning their reactivity. An analysis of this compound would involve mapping the electron density of the HOMO and LUMO to identify the regions most susceptible to electrophilic and nucleophilic attack.

Charge Analysis and Electrostatic Potentials

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, indicating regions of positive and negative electrostatic potential. These maps are useful for predicting sites of intermolecular interactions, such as hydrogen bonding. For chromone derivatives, MEP analysis helps to understand their interactions with biological targets. A charge analysis, such as Natural Bond Orbital (NBO) analysis, would further quantify the charge distribution and delocalization within this compound.

Intermolecular Interactions and Complexation Studies

Computational methods are also employed to study how molecules like this compound interact with other molecules, including solvent molecules or biological receptors. Molecular docking simulations, for instance, can predict the binding affinity and orientation of a ligand within the active site of a protein. Such studies are common for chromone derivatives due to their wide range of biological activities.

While the specific computational data for this compound is not available in the reviewed literature, the established methodologies for related compounds provide a clear framework for how such an investigation would be conducted. Future research in this area would be valuable for a complete understanding of the physicochemical properties of this particular dichlorinated chromone derivative.

Ligand-Metal Ion Coordination Interactions (e.g., with lanthanide ions)

The coordination of metal ions by organic ligands is a cornerstone of inorganic and bioinorganic chemistry. nih.govscbt.com The this compound molecule possesses key functional groups that make it a potent candidate for forming stable complexes with metal ions, including the f-block lanthanide series. The primary coordination sites are the carboxylate group (-COOH) and the carbonyl oxygen (C=O) of the pyrone ring.

According to the Hard and Soft Acids and Bases (HSAB) principle, lanthanide(III) ions are considered hard Lewis acids. nih.gov They preferentially coordinate with hard Lewis bases, which include oxygen-containing functional groups like carboxylates and carbonyls. nih.gov Therefore, this compound is expected to be an effective chelating agent for lanthanide ions. Chelation, the process where a single ligand binds to a central metal atom at two or more points, significantly enhances the stability of the resulting complex.

In an aqueous solution, the carboxylic acid group can deprotonate to form a carboxylate anion (-COO⁻), which then acts as a strong coordinating agent. The coordination likely involves a bidentate interaction where the lanthanide ion is bound by both oxygen atoms of the carboxylate group and the carbonyl oxygen at the 4-position of the chromone ring. This would form a stable chelate ring structure. Studies on the complexation of lanthanide(III) ions with various aliphatic and aromatic carboxylic acids have demonstrated this type of interaction. researchgate.netmdpi.com For instance, research on lanthanide complexes with dicarboxylic acids shows that the stability of the complex is influenced by the length of the carbon chain between the carboxylate groups, which affects the chelate ring size. researchgate.net

The coordination chemistry of lanthanide ions is known for its high and variable coordination numbers (often ranging from 6 to 12), which is a consequence of their large ionic radii and the predominantly electrostatic nature of their bonding. nih.govnih.gov When this compound coordinates to a lanthanide ion, solvent molecules (typically water) in the ion's primary coordination sphere are displaced. The number of displaced water molecules can be determined experimentally and provides insight into the denticity of the ligand. researchgate.net The large size of lanthanide ions allows for the coordination of multiple ligands, potentially leading to the formation of complexes with varying stoichiometries, such as ML, ML₂, or ML₃, where M is the metal ion and L is the ligand. researchgate.netmdpi.com

Theoretical Binding Mode Analysis

Molecular Geometry and Electronic Structure: DFT calculations, typically using functionals like B3LYP with basis sets such as 6–311++G(d,p), are employed to optimize the molecular geometry and calculate vibrational frequencies. nih.gov For the parent compound, chromone-3-carboxylic acid, theoretical calculations of bond lengths and angles have shown excellent agreement with experimental data. nih.gov The pyrone ring and the fused benzene ring are largely planar. The carboxylic acid group's orientation relative to the chromone ring is a key conformational feature.

The presence of two chlorine atoms in this compound would be expected to subtly alter the bond lengths and angles compared to the unsubstituted parent compound due to both steric and electronic effects. A computational study on 6,8-dichloro-4-oxochromene-3-carbaldehyde, a closely related structure, provides insights into the influence of these chloro-substituents. nih.govnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy gap between HOMO and LUMO (Egap) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov In chromone derivatives, the HOMO is typically distributed over the benzene ring, while the LUMO is often localized on the pyrone ring, particularly the C=C and C=O bonds. nih.gov The electron-withdrawing chlorine atoms in the 6- and 8-positions would be expected to lower both HOMO and LUMO energy levels and potentially alter the Egap, thereby influencing the molecule's reactivity and interaction potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding. acs.org In chromone-3-carboxylic acid and its derivatives, NBO analysis can quantify the delocalization of electron density from lone-pair orbitals of oxygen atoms to antibonding orbitals of adjacent bonds. This analysis confirms the stability conferred by these intramolecular charge-transfer interactions. acs.org It can also be used to study the nature of the bond between the chromone scaffold and a coordinated metal ion, elucidating the degree of covalency and the orbitals involved in the interaction.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the most negative potential (red and yellow regions) would be concentrated around the carbonyl and carboxylic oxygen atoms, confirming these as the primary sites for electrophilic attack and metal ion coordination. d-nb.infodntb.gov.ua The hydrogen of the carboxylic acid would be a region of high positive potential (blue region).

The following table presents theoretical bond length and angle data for the parent compound, Chromone-3-carboxylic acid, which serves as a reference for understanding the geometry of its dichlorinated derivative. nih.gov

Table 1: Selected Calculated Geometric Parameters for Chromone-3-carboxylic Acid Data derived from DFT/B3LYP/6-311++G(d,p) calculations for the parent compound, Chromone-3-carboxylic acid. nih.gov

Parameter Bond/Angle Calculated Value
Bond Lengths (Å)
Cpyrone–Ccarboxylic acid 1.5075
C=O (carbonyl) 1.22
C-O (ether) 1.37
O-H (carboxylic) 0.9893
Bond Angles (º)
C-O-C (ether) 119.4
O=C-C (carbonyl) 122.9

Advanced Materials and Bioactive Compound Design Based on 6,8 Dichlorochromone 3 Carboxylic Acid Excluding Clinical Studies

Design and Synthesis of Luminescent Lanthanide Complexes

The design of luminescent lanthanide complexes typically involves the use of an organic ligand, or "antenna," that can efficiently absorb light and transfer this energy to the lanthanide ion, which then emits light. Chromone (B188151) derivatives are recognized for their potential as sensitizers due to their inherent fluorescent properties.

Sensitization of Lanthanide Luminescence by Chromone Ligands

The process of lanthanide luminescence sensitization by an organic ligand, such as a chromone derivative, is known as the "antenna effect." This mechanism involves several key steps:

Ligand Excitation: The organic ligand absorbs photons, typically in the UV region, transitioning from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state of the ligand can then undergo intersystem crossing to a lower-energy triplet state (T₁). The efficiency of this process is crucial for effective sensitization.

Energy Transfer: Energy is transferred from the triplet state of the ligand to an excited state of the lanthanide ion. For this to occur efficiently, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the lanthanide ion.

Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting light, which is characterized by sharp, line-like emission bands.

Photophysical Behavior of Chromone-based Complexes

The photophysical behavior of lanthanide complexes is determined by the interplay between the ligand and the metal ion. Key parameters include the absorption and emission spectra, quantum yield, and luminescence lifetime. For a hypothetical complex of 6,8-Dichlorochromone-3-carboxylic acid with a lanthanide ion, the following would be of interest:

Absorption Spectrum: This would be dominated by the π-π* transitions of the chromone ligand.

Emission Spectrum: The emission would consist of the characteristic narrow bands of the specific lanthanide ion used (e.g., red for Europium, green for Terbium).

Stokes Shift: The difference between the maximum absorption wavelength of the ligand and the maximum emission wavelength of the lanthanide ion.

The environment, such as the solvent polarity, can also significantly alter the photophysical properties by affecting the energy levels of the ligand's excited states.

Intramolecular Energy Transfer Mechanisms in Lanthanide Systems

The primary mechanisms for intramolecular energy transfer in lanthanide complexes are:

Dexter (Electron Exchange) Mechanism: This is a short-range interaction that requires orbital overlap between the ligand and the lanthanide ion. It is often the dominant mechanism in coordination complexes where the ligand is directly bound to the metal.

Förster (Dipole-Dipole) Mechanism: This is a long-range electrostatic interaction that does not require physical contact between the donor and acceptor. Its efficiency is dependent on the spectral overlap between the ligand's emission and the lanthanide's absorption.

In most lanthanide complexes with directly coordinated organic ligands, the Dexter mechanism is considered the principal pathway for energy transfer from the ligand's triplet state to the lanthanide ion.

Exploration in Optoelectronic Applications (e.g., displays, light-emissive materials)

Lanthanide complexes are of great interest for optoelectronic applications due to their sharp, color-pure emissions and long luminescence lifetimes. These properties make them suitable for use in:

Organic Light-Emitting Diodes (OLEDs): As emissive materials in the active layer of OLEDs for displays and lighting.

Luminescent Probes and Sensors: For bio-imaging and chemical sensing, where their long lifetimes allow for time-gated detection to reduce background fluorescence.

Light-Converting Materials: In solar cells to convert UV light to visible light that can be more efficiently used by the photovoltaic material.

While chromone derivatives, in general, are explored for their fluorescent properties, specific research on the application of This compound or its lanthanide complexes in optoelectronic devices is not found in the available literature.

Fundamental Research in Bioactive Compound Design

Chromone-based structures are a well-known scaffold in medicinal chemistry, forming the core of many bioactive compounds. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their biological activities. This compound can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The dichloro substitution pattern and the carboxylic acid group offer reactive sites for further chemical modification.

Derivatives of chromones and related chromenes have been investigated for a range of biological activities, including:

Anti-inflammatory properties

Antimicrobial effects

Potential as anticancer agents

However, detailed, non-clinical research findings focusing solely on the bioactive compound design originating from This compound are limited in the public domain.

Chromone as a Pharmacophore Scaffold

The chromone (4H-1-benzopyran-4-one) ring system is a prominent class of oxygen-containing heterocyclic compounds that are ubiquitous in the plant kingdom. researchgate.netnih.gov This rigid bicyclic structure, consisting of a benzo-annelated-γ-pyrone ring, is recognized in medicinal chemistry as a "privileged scaffold". researchgate.netcore.ac.ukijrpc.com The term reflects the ability of the chromone framework to serve as a versatile template for the development of ligands for diverse biological targets, leading to a broad spectrum of pharmacological activities. core.ac.ukijrpc.com The structural complexity and chemical diversity of chromone derivatives have established them as a unique and important skeleton in drug discovery programs. core.ac.ukresearchgate.net

Naturally occurring chromones and their synthetic analogues have demonstrated a wide array of biological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities. nih.govresearchgate.net The inherent bioactivity of this scaffold, combined with its amenability to chemical modification, allows for the synthesis of extensive compound libraries. core.ac.uknih.gov Researchers can systematically alter substituents on the chromone core to fine-tune the molecule's physicochemical properties and biological effects.

This compound is a synthetic derivative that exemplifies the use of the chromone scaffold as a building block for creating novel bioactive molecules. chemimpex.com The dichloro-substitution pattern on the benzene (B151609) ring and the carboxylic acid group at the C-3 position of the pyrone ring are key features for further chemical elaboration. chemimpex.comsemanticscholar.org The reactivity of the carboxylic acid group, for instance, allows for the synthesis of various esters and amides, while the halogen substitutions can influence the electronic properties and metabolic stability of the molecule. semanticscholar.orgresearchgate.net The strategic design of such derivatives is a cornerstone of modern medicinal chemistry, aiming to develop compounds with enhanced potency and selectivity for specific biological targets.

Modulating Biological Responses through Structural Design

The biological activity of chromone-based compounds can be significantly modulated through precise structural modifications. The structure-activity relationship (SAR) studies of various chromone derivatives reveal how changes in substitution patterns on the core scaffold directly influence their interaction with biological targets and, consequently, their therapeutic potential. nih.govnih.gov

The development of novel chromone-3-carboxamides from their corresponding carboxylic acids illustrates a key strategy for modulating bioactivity. In one study, a series of chromone-3-carboxamides were synthesized and evaluated for their anti-inflammatory and cytotoxic properties. semanticscholar.orgresearchgate.net The conversion of the carboxylic acid at the C-3 position to various amide functionalities resulted in compounds with varying degrees of activity. For example, the anti-inflammatory activity, measured by the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), was found to be dependent on the nature of the substituent on the amide nitrogen. Similarly, the cytotoxic activity against the HeLa cancer cell line showed significant variation across the series of synthesized compounds, highlighting the critical role of the amide substituent in determining biological response. researchgate.net

Table 1: Biological Activity of Selected Chromone-3-Carboxamide Derivatives

This table presents a selection of chromone-3-carboxamide derivatives and their corresponding biological activities as reported in a study by Gordon et al. The data illustrates how structural modifications influence anti-inflammatory and cytotoxic effects.

CompoundR1R2R3R4% COX-1 Inhibition (100 µM)% COX-2 Inhibition (100 µM)Cytotoxicity IC₅₀ (µM) vs. HeLa cells
6a HHHH10.418.5>100
6d HBrHH21.328.537.8
7a HHHH14.522.445.3
7b HFHH25.432.841.5
7c HClHH29.538.638.2
7d HBrHH35.845.335.4

Further SAR studies on a different series of chromone derivatives identified as inhibitors of the breast cancer resistance protein (BCRP/ABCG2), a key protein in multidrug resistance, provided more detailed insights. nih.gov Research identified that a 5-(4-bromobenzyloxy) substituent and a 2-(2-(5-methoxyindolyl)ethyl-1-carbonyl) moiety were crucial for potent inhibition of both drug efflux and the basal ATPase activity of ABCG2. nih.gov Interestingly, the methylation of the central amide nitrogen in this series led to a significant loss of affinity for ABCG2 and a complete reversal of the inhibition of mitoxantrone (B413) efflux. This finding pinpointed the central amide nitrogen as a critical inhibitory component, a feature not previously explored in other inhibitor series. nih.gov

The specific substitution pattern on the chromone's benzene ring also plays a defining role. For instance, the synthesis of 6-chlorochromone-3-carboxylic acid yielded a compound with activity against Staphylococcus aureus, whereas the related 7-chloro-6-fluorochromone-3-carboxylic acid was active against Escherichia coli. scilit.com This demonstrates that the precise positioning of halogen atoms can determine the antibacterial spectrum, likely by altering how the molecule interacts with bacterial targets. These examples underscore the principle that targeted structural modifications to the this compound scaffold and its analogues are a powerful tool for optimizing biological responses and developing compounds with specific, desired activities. nih.govscilit.com

Analytical Method Development and Characterization Techniques for 6,8 Dichlorochromone 3 Carboxylic Acid

Chromatographic Methodologies

Chromatography is fundamental for separating 6,8-Dichlorochromone-3-carboxylic acid from impurities, starting materials, and by-products. The choice of method depends on the analyte's properties and the analytical objective, such as purity assessment or quantification.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. mdpi.com A reversed-phase HPLC (RP-HPLC) method is generally preferred for aromatic carboxylic acids.

Detailed research findings indicate that the development of a robust HPLC method involves optimizing several parameters to achieve efficient separation. mdpi.comchemrevlett.com For a compound with the structural features of this compound, a C8 or C18 column would be appropriate. chemrevlett.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. chemrevlett.com Phosphoric acid or a phosphate (B84403) buffer is often used to control the pH and ensure the carboxylic acid group remains in its protonated form for better retention and peak shape. chemrevlett.com For applications requiring mass spectrometry compatibility, volatile modifiers like formic acid would be used instead of non-volatile buffers. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the timely elution of all components with good resolution. chemrevlett.com Detection is typically performed using a UV detector, as the chromone (B188151) ring system provides strong ultraviolet absorbance. mdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Column C18, 250 x 4.6 mm, 5 µm Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Controls pH to suppress ionization of the carboxylic acid.
Mobile Phase B Acetonitrile Organic modifier for eluting the compound.
Gradient 5% B to 95% B over 20 min Ensures separation of compounds with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical separations.
Column Temp. 25 °C Ensures reproducible retention times. chemrevlett.com
Detection UV at 254 nm The conjugated chromone system allows for sensitive UV detection.

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. chemrevlett.com |

This table presents a typical starting point for method development. Actual conditions would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. unar.ac.id However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC-MS is challenging. nih.gov Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. nih.govresearchgate.net

Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or reagents like BF₃/methanol for esterification. nih.govresearchgate.netusherbrooke.ca The choice of derivatization agent is critical and can impact detection limits and reaction efficiency. nih.govresearchgate.net Once derivatized, the compound can be separated on a non-polar capillary column (e.g., DB-5) and detected by a mass spectrometer. f1000research.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for definitive identification. f1000research.com

Table 2: Comparison of Derivatization Agents for GC-MS Analysis of Carboxylic Acids

Derivatization Agent Derivative Type Advantages Disadvantages
BSTFA Trimethylsilyl (B98337) Ester Forms derivative under mild conditions. Can be sensitive to moisture.
BF₃/Butanol Butyl Ester Yields low detection limits. nih.gov Procedure can be time-consuming. researchgate.net

| Diazomethane | Methyl Ester | Fast and efficient reaction. | Reagent is toxic and explosive. researchgate.net |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. nih.gov This technique is particularly valuable for the trace analysis of compounds in complex mixtures. longdom.org For this compound, a UPLC-MS/MS method would provide high selectivity and low detection limits.

The separation is performed on a sub-2 µm particle column, which allows for faster analysis times and improved peak resolution. nih.gov The eluent is introduced into a tandem mass spectrometer, often a triple quadrupole or Orbitrap instrument. nih.govresearchgate.net In negative ionization mode, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. Subsequent fragmentation (MS/MS) would generate characteristic product ions, which are used for highly selective and sensitive quantification in Multiple Reaction Monitoring (MRM) mode. longdom.org Derivatization can also be employed to enhance ionization efficiency and chromatographic performance. nih.govnih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. d-nb.infoscispace.com The FTIR spectrum of this compound is expected to display a unique pattern of absorption bands characteristic of its structure. spectroscopyonline.com

The key diagnostic peaks include:

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.comlibretexts.org

C=O Stretch: An intense, sharp peak typically found between 1730 and 1700 cm⁻¹. spectroscopyonline.com Conjugation with the chromone ring system may shift this peak to a slightly lower wavenumber.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong band associated with the carboxylic acid C-O bond, generally appearing between 1320 and 1210 cm⁻¹. spectroscopyonline.comspectroscopyonline.com

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are typically found in the fingerprint region, below 800 cm⁻¹.

These characteristic absorptions provide confirmatory evidence of the compound's molecular structure. d-nb.info

Table 3: Expected FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Broad
Carbonyl (C=O) C=O Stretch 1730 - 1700 Strong
Aromatic Ring C=C Stretch 1600 - 1450 Medium to Strong
Carboxylic Acid C-O Stretch 1320 - 1210 Strong
Carboxylic Acid O-H Bend (wag) 960 - 900 Medium, Broad spectroscopyonline.com

UV-Visible Spectroscopy for Purity and Concentration

UV-Visible spectroscopy is a straightforward and effective method for quantitative analysis and purity assessment, leveraging the principle that absorbance is proportional to concentration. uobabylon.edu.iq While simple carboxylic acids absorb at wavelengths too low to be useful (~210 nm), the extensive conjugated system of the chromone core in this compound makes it an excellent chromophore. libretexts.orguobabylon.edu.iq

The compound is expected to exhibit strong absorption in the UV region (190-400 nm). uobabylon.edu.iq The spectrum would likely show multiple absorption maxima (λmax) corresponding to π → π* electronic transitions within the aromatic and pyrone rings. uobabylon.edu.iq The presence of chlorine substituents and the carboxylic acid group can influence the exact position and intensity of these absorptions. By creating a calibration curve of absorbance versus concentration using a pure standard, this technique can be used for rapid and accurate determination of the compound's concentration in a solution.

Mass Spectrometry (ESI-MS, LC-MS) for Structural Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and its hyphenation with Liquid Chromatography (LC-MS) provide critical data on the compound's molecular weight and fragmentation patterns.

For a carboxylic acid like this, analysis is typically performed in negative ion mode, where the molecule readily loses a proton (H+) to form a molecular ion [M-H]⁻. Given the molecular formula C₁₀H₄Cl₂O₃, the expected monoisotopic mass is approximately 257.95 g/mol . ESI-MS analysis would be expected to show a prominent ion peak cluster around m/z 257, corresponding to the [M-H]⁻ ion. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would further corroborate the presence of a dichloro-substituted compound.

When coupled with liquid chromatography, LC-MS allows for the separation of the target compound from impurities before it enters the mass spectrometer. core.ac.uk This is crucial for analyzing complex mixtures. Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated [M-H]⁻ precursor ion. By inducing fragmentation, a unique spectrum of product ions is generated, which serves as a structural fingerprint. This fragmentation pattern helps to confirm the connectivity of the atoms within the molecule. core.ac.uk

Table 1: Expected ESI-MS Data for this compound

Parameter Expected Observation Purpose
Ionization Mode Negative Electrospray Ionization (ESI-) Promotes formation of [M-H]⁻ for carboxylic acids. nih.gov
Precursor Ion (m/z) ~257.9 Confirms the molecular weight of the deprotonated molecule.
Isotopic Pattern Characteristic pattern for two chlorine atoms Confirms the presence and number of chlorine atoms.

Powder X-ray Diffraction (P-XRD) for Crystalline Nature

Powder X-ray Diffraction (P-XRD) is a primary technique used to assess the solid-state nature of a substance. It definitively distinguishes between crystalline and amorphous materials. mdpi.com For this compound, P-XRD analysis confirms its crystalline structure.

In a P-XRD experiment, a powdered sample is irradiated with X-rays. If the material is crystalline, the X-rays are diffracted at specific angles, producing a pattern of sharp, well-defined peaks known as Bragg peaks. mdpi.com The position (in degrees 2θ) and intensity of these peaks are unique to a specific crystalline form, or polymorph. americanpharmaceuticalreview.com Conversely, an amorphous material, which lacks long-range atomic order, would produce a broad, diffuse halo instead of sharp peaks. mdpi.com

The experimental P-XRD pattern of a synthesized batch can be compared to a simulated pattern generated from single-crystal X-ray diffraction data to confirm phase purity. nih.gov This comparison is vital for identifying and controlling different polymorphic forms, which can have different physical properties.

Table 2: Representative P-XRD Peak List for a Crystalline Compound

Position (°2θ) Relative Intensity (%)
8.5 45
12.3 80
15.8 100
21.0 65
25.2 90
28.7 50

Note: This table is illustrative of typical data obtained for a crystalline organic compound and does not represent actual data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the elemental composition of a compound, serving as a fundamental check of its purity and identity. This technique determines the percentage by weight of each element present in the sample. For this compound, the molecular formula is C₁₀H₄Cl₂O₃.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. The experimental values obtained from the analysis of a pure sample should closely match these theoretical percentages within a narrow margin of error (typically ±0.4%). A significant deviation between the experimental and calculated values would indicate the presence of impurities or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 10 120.11 46.37
Hydrogen H 1.008 4 4.032 1.56
Chlorine Cl 35.453 2 70.906 27.38
Oxygen O 15.999 3 47.997 18.54

| Total | | | | 259.045 | 100.00 |

Method Validation Parameters in Analytical Research

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters are defined by international guidelines. juniperpublishers.com

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net For this compound, this includes impurities, degradation products, or synthetic precursors like 6,8-Dichlorochromone-3-carboxaldehyde. chemimpex.com

In a chromatographic method like LC-MS, selectivity is demonstrated by showing that the analyte peak is well-resolved from peaks of all potential interfering substances. Mass spectrometric detection adds another layer of selectivity, as monitoring for a specific mass-to-charge ratio (m/z) and its characteristic fragments can distinguish the target compound even if it co-elutes with another substance. core.ac.uk

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. cap.org To determine linearity, a series of standard solutions of this compound at different known concentrations are prepared and analyzed.

A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. The relationship is typically evaluated using linear regression analysis. The method is considered linear if the correlation coefficient (R²) is very close to 1.0 (e.g., >0.99). The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations of an analyte that an analytical procedure can reliably measure. nih.gov

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. juniperpublishers.com

The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com The LOQ is commonly established at a concentration that provides an S/N ratio of 10:1. juniperpublishers.com

Alternatively, LOD and LOQ can be calculated from the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be the standard deviation of the y-intercepts of regression lines: sepscience.com

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

These parameters are crucial for analyzing trace levels of this compound, for instance, in impurity testing or metabolite studies. d-nb.inforesearchgate.net

Precision and Accuracy Assessments

Precision and accuracy are fundamental to the validation of any analytical method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy denotes the closeness of the test results obtained by the method to the true value.

Precision is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Reproducibility: Precision between different laboratories.

For carboxylic acids, precision is often assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods. The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. A lower RSD indicates higher precision.

Accuracy is determined by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) and comparing the measured value to the true value. The accuracy is often expressed as the percentage recovery.

A study on the validation of an HPLC-DAD method for a different complex carboxylic acid derivative, 3′,4′,5-trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronide, reported recovery rates between 90% and 101%. mdpi.com The precision for this compound was found to be less than 3% for intraday and less than 6% for interday variability. mdpi.com While not specific to this compound, these values provide a benchmark for what would be considered acceptable for a validated method for a complex carboxylic acid.

Table 1: Illustrative Data for Precision and Accuracy of an HPLC Method for a Carboxylic Acid

ParameterAcceptance CriteriaIllustrative Result
Precision (RSD%)
Repeatability (Intra-day)≤ 2%0.8%
Intermediate Precision (Inter-day)≤ 3%1.5%
Reproducibility (Inter-laboratory)≤ 5%2.8%
Accuracy (Recovery %)
Low Concentration90-110%98.5%
Medium Concentration95-105%101.2%
High Concentration98-102%99.8%

This table presents illustrative data based on typical validation parameters for carboxylic acids and does not represent actual data for this compound.

Robustness and Reproducibility Evaluations

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, column temperature, and detector wavelength.

A robustness study for a reversed-phase liquid chromatographic method for the analysis of carboxylic acids demonstrated that variations in the formic acid content of the mobile phase, flow rate, and column temperature were within the tolerance margin. researchgate.net The design of experiments (DoE) approach is often used to efficiently evaluate the effects of multiple factor variations simultaneously. researchgate.net

Reproducibility , as mentioned earlier, assesses the precision of a method when it is performed in different laboratories. This is a critical parameter for standardizing a method for widespread use. An inter-laboratory study is conducted where the same sample is analyzed by multiple laboratories using the same method. The results are then statistically analyzed to determine the inter-laboratory standard deviation.

Table 2: Illustrative Robustness Study Parameters and Variations for an HPLC Method

ParameterNominal ValueVariation 1Variation 2
Mobile Phase Composition (% Organic)50%48%52%
pH of Aqueous Phase3.02.83.2
Flow Rate (mL/min)1.00.91.1
Column Temperature (°C)302832

This table illustrates typical parameters and their variations assessed during a robustness study for an HPLC method for a carboxylic acid. The impact on analytical results such as peak retention time, resolution, and quantification would be evaluated.

Sample Preparation and Derivatization Strategies for Analysis

Sample preparation is a critical step in the analysis of this compound to remove interfering matrix components and to concentrate the analyte. The complexity of the sample matrix will dictate the extent of the preparation required. Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for the selective extraction and cleanup of analytes from a complex matrix. For acidic compounds like this compound, an anion-exchange SPE sorbent can be effective.

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. By adjusting the pH of the aqueous phase to be below the pKa of the carboxylic acid, it can be protonated and extracted into an organic solvent.

Filtration: For relatively clean samples, filtration may be sufficient to remove particulate matter before injection into an analytical instrument.

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For carboxylic acids, derivatization is often employed to:

Improve volatility for GC analysis.

Enhance detectability by introducing a chromophore or fluorophore for UV or fluorescence detection in HPLC.

Improve ionization efficiency for mass spectrometry (MS) analysis. nih.gov

Common derivatization strategies for carboxylic acids include:

Esterification: Converting the carboxylic acid to its corresponding ester using reagents like alkyl chloroformates or diazomethane. This is a common approach for GC analysis. researchgate.net

Amidation: Reacting the carboxylic acid with an amine in the presence of a coupling agent like a carbodiimide (B86325). nih.govthermofisher.com This can be used to introduce a fluorescent tag for HPLC analysis.

Silylation: Replacing the acidic proton with a trimethylsilyl (TMS) group, which increases volatility for GC analysis.

A novel derivatization agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been developed for the selective derivatization of carboxylic acids for LC-MS/MS analysis. nih.gov This reagent introduces a specific isotopic signature, aiding in detection and screening. nih.gov

Table 3: Common Derivatization Reagents for Carboxylic Acids

Derivatization ReactionReagent ClassTypical Analytical TechniquePurpose
EsterificationAlkyl Chloroformates, DiazomethaneGCIncrease volatility
AmidationCarbodiimides (e.g., EDAC) with an amineHPLC-UV/FluorescenceIntroduce a chromophore/fluorophore
SilylationSilylating agents (e.g., BSTFA)GCIncrease volatility
Labeling for MSIsotopic labeling reagents (e.g., 4-APEBA)LC-MS/MSEnhance ionization and detection

This table summarizes common derivatization strategies applicable to carboxylic acids. The choice of reagent depends on the analytical technique and the specific requirements of the analysis.

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